2-Amino-6-bromobenzoxazole

Descripción general

Descripción

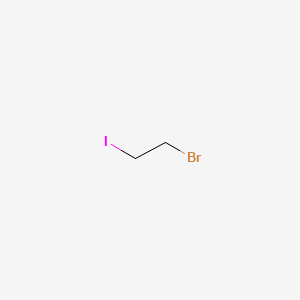

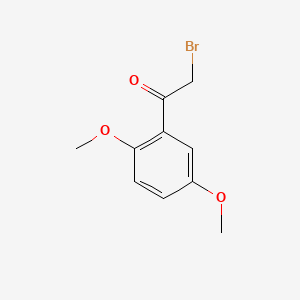

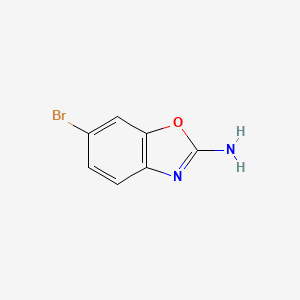

2-Amino-6-bromobenzoxazole is a chemical compound with the molecular formula C7H5BrN2O . It has an average mass of 213.031 Da and a monoisotopic mass of 211.958511 Da .

Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromobenzoxazole consists of a benzoxazole ring substituted with an amino group at the 2nd position and a bromo group at the 6th position . More detailed structural analysis may be available in specific scientific literature or databases.Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-bromobenzoxazole are not detailed in the search results, benzoxazole derivatives, in general, have been used in various chemical reactions .Physical And Chemical Properties Analysis

2-Amino-6-bromobenzoxazole has a molecular formula of C7H5BrN2O, an average mass of 213.031 Da, and a monoisotopic mass of 211.958511 Da .Aplicaciones Científicas De Investigación

Antifungal Agents

2-Amino-6-bromobenzoxazole has been used in the design and synthesis of small molecular antifungal agents against phytopathogenic fungi . In particular, derivatives of 2-aminobenzoxazole have shown excellent and broad-spectrum antifungal activities against eight phytopathogenic fungi . The compounds 3a, 3b, 3c, 3e, 3m, and 3v displayed potent antifungal activity, with EC 50 values of 1.48–16.6 µg/mL, which were much superior to the positive control hymexazol .

Agricultural Applications

The derivatives of 2-aminobenzoxazole have been synthesized as agricultural antifungal agents . The in vitro and in vivo antifungal experiments showed that these compounds exhibited excellent and broad-spectrum antifungal activities compared with the commercial fungicide hymexazol .

Drug Discovery

Benzoxazole, an important class of heterocyclic scaffolds, exhibits broad biological activities in the fields of medicinal and agricultural, including antiproliferative, anticancer, anti-HIV, antimicrobial, antiviral, herbicidal, and antifungal activity . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthetic Strategies

There have been advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Anticancer Activity

The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc) 4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO 2, and NaN 3, then further reaction with aromatic nitriles in isopropanol and ZnBr 2 was used to obtain tetrazole fused benzoxazoles and their anticancer activity was evaluated .

Biological Applications

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . From 2016 to 2023, a plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Amino-6-bromobenzoxazole is a member of the benzoxazole family, which is known for its wide range of biological activities Benzoxazoles are generally known to interact with various enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Benzoxazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The bromine atom in 2-Amino-6-bromobenzoxazole could potentially enhance these interactions due to its electronegativity and size.

Biochemical Pathways

Benzoxazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Pharmacokinetics

Benzoxazoles are generally known for their good bioavailability . The bromine atom in 2-Amino-6-bromobenzoxazole could potentially affect its pharmacokinetic properties, possibly enhancing its absorption and distribution due to its lipophilic nature .

Result of Action

Benzoxazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with various molecular targets and its influence on different biochemical pathways .

Action Environment

For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Propiedades

IUPAC Name |

6-bromo-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUYIVHTTCCVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200123 | |

| Record name | Benzoxazole, 2-amino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromobenzoxazole | |

CAS RN |

52112-66-0 | |

| Record name | 2-Amino-6-bromobenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52112-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-6-BROMOBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V824KCW5W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.